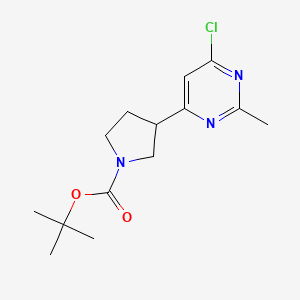
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group, which contribute to its unique reactivity and biological potential. The molecular weight is approximately 297.78 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrimidine Ring : A nucleophilic substitution reaction is used to attach the pyrimidine derivative to the pyrrolidine intermediate.
- Esterification : The final step involves esterification with tert-butyl chloroformate under basic conditions.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds containing pyrimidine rings have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For example, some derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis.
The exact mechanism of action for this compound remains an area of active research. However, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition of their activity. This could involve:
- Enzyme Inhibition : Compounds may act as inhibitors for enzymes critical in metabolic pathways.
- Receptor Modulation : Alteration of receptor activity could lead to downstream effects on cellular signaling.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal examined several pyrimidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .
Study on Anticancer Properties
Another research article focused on the anticancer properties of pyrimidine-containing compounds. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways. Although specific data for this compound were not available, the structural similarities imply potential for similar activity .
Properties
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-9-16-11(7-12(15)17-9)10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIMTBBKKCABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















